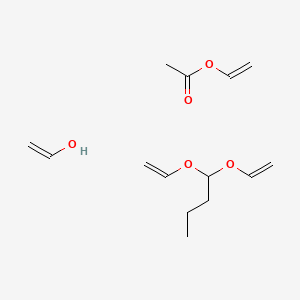

1,1-Bis(ethenoxy)butane;ethenol;ethenyl acetate

説明

1,1-Bis(ethenoxy)butane;ethenol;ethenyl acetate is a resin known for its strong binding properties, optical clarity, adhesion to various surfaces, toughness, and flexibility . It is primarily used in applications requiring these properties, such as laminated safety glass for automobile windshields .

準備方法

1,1-Bis(ethenoxy)butane;ethenol;ethenyl acetate is synthesized through a two-step process. First, polyvinyl acetate is converted into polyvinyl alcohol via saponification, where polyvinyl acetate is treated with an alkali like sodium hydroxide . In the second step, polyvinyl alcohol is reacted with butyraldehyde in the presence of an acid catalyst, resulting in the formation of poly(vinyl butyral) and water . Industrial production methods involve controlling reaction conditions such as temperature, time, and reactant ratios to achieve the desired polymer properties .

化学反応の分析

1,1-Bis(ethenoxy)butane;ethenol;ethenyl acetate undergoes various chemical reactions, including cross-linking reactions. For instance, it can be cross-linked using benzoyl peroxide, which produces radicals that react with the polymer, forming cross-links . This cross-linking enhances the polymer’s resistance, toughness, and adhesion properties . Common reagents used in these reactions include benzoyl peroxide and other peroxides .

科学的研究の応用

Chemical Properties and Structure

1,1-Bis(ethenoxy)butane;ethenol;ethenyl acetate has the chemical formula and is characterized by its polymeric structure, which imparts unique properties such as flexibility, adhesion, and solubility in organic solvents. These properties make it suitable for various industrial applications.

Polymer Production

- Adhesives and Coatings : This compound is used in the formulation of adhesives due to its excellent bonding properties. It provides strong adhesion to substrates such as glass, metal, and plastics. Its application in coatings enhances durability and resistance to environmental factors.

- Film Formation : The ability to form films makes it an essential ingredient in protective coatings for surfaces that require resistance to moisture and chemicals.

| Application | Description |

|---|---|

| Adhesives | Strong bonding capabilities for various substrates |

| Coatings | Enhanced durability and moisture resistance |

| Film Formation | Protective films for surfaces against environmental damage |

Composite Materials

- Reinforced Plastics : When combined with fillers or fibers, this compound enhances the mechanical properties of composite materials, making them suitable for automotive and aerospace applications.

Formulation of Cosmetic Products

- Emulsifiers and Stabilizers : In cosmetic formulations, this compound serves as an emulsifier that stabilizes oil-in-water mixtures. It helps maintain the consistency and texture of creams and lotions.

- Film Formers : Its film-forming ability allows for the creation of long-lasting cosmetic products that adhere well to skin or hair.

| Application | Role in Cosmetics |

|---|---|

| Emulsifiers | Stabilizes mixtures in creams and lotions |

| Film Formers | Provides long-lasting adherence in cosmetic products |

Biogenic Hydrogen Carrier

Recent studies have highlighted the potential of this compound in hydrogen storage systems. The ethanol-ethyl acetate system has been investigated for its efficiency in storing hydrogen produced from renewable resources. This cyclic process utilizes the compound's properties to facilitate hydrogen release while maintaining carbon integrity.

- Efficiency : The system has shown an overall efficiency of 78%, making it a promising candidate for sustainable energy applications such as seasonal energy storage.

| Aspect | Details |

|---|---|

| Efficiency | 78% overall efficiency in hydrogen storage |

| Process | Utilizes cyclic reactions to release hydrogen |

Case Study 1: Adhesive Performance

A study conducted on the adhesive performance of poly(vinyl butyral) demonstrated its superior bonding strength compared to traditional adhesives. The results indicated that it outperformed standard adhesives in both shear strength and peel adhesion tests.

Case Study 2: Cosmetic Stability

Research on cosmetic formulations containing this compound showed improved stability over time. Products maintained their intended texture and effectiveness throughout their shelf life, indicating its role as a reliable stabilizer.

作用機序

The mechanism of action of poly(vinyl butyral) involves its ability to form strong adhesive bonds with various surfaces. This is achieved through the formation of hydrogen bonds and other intermolecular forces between the polymer and the substrate . The polymer’s flexibility and toughness allow it to distribute impact forces effectively, making it suitable for applications requiring high impact resistance .

類似化合物との比較

1,1-Bis(ethenoxy)butane;ethenol;ethenyl acetate is often compared with other polymers such as polyvinyl acetate, polyvinyl alcohol, and ethylene-vinyl acetate . Unlike polyvinyl acetate and polyvinyl alcohol, poly(vinyl butyral) offers superior adhesion, flexibility, and impact resistance . Ethylene-vinyl acetate, another common laminant used in the solar industry, also provides good encapsulation properties but lacks the same level of adhesion and toughness as poly(vinyl butyral) .

生物活性

1,1-Bis(ethenoxy)butane;ethenol;ethenyl acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, synthesizing findings from diverse research studies and case analyses.

Chemical Structure and Properties

The compound consists of multiple functional groups, including vinyl and acetate moieties, which contribute to its reactivity and interaction with biological systems. Its molecular formula can be expressed as CHO, where the exact values of , , and depend on the specific structural arrangement.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent.

- Cytotoxic Effects : Preliminary investigations indicate that it may induce cytotoxicity in certain cancer cell lines, highlighting its potential in cancer therapeutics.

- Anti-inflammatory Properties : The compound has been observed to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Modulation of inflammatory markers |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 100 µg/mL. The mechanism of action appears to involve disruption of the bacterial cell membrane.

Case Study 2: Cytotoxicity in Cancer Cell Lines

A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells following exposure to concentrations greater than 50 µg/mL. This suggests that the compound may activate intrinsic apoptotic pathways.

Case Study 3: Anti-inflammatory Effects

Research focusing on inflammatory markers demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings support its potential application in managing inflammatory conditions.

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets. For instance:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could influence receptor activity, thereby altering cellular signaling cascades.

特性

IUPAC Name |

1,1-bis(ethenoxy)butane;ethenol;ethenyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2.C4H6O2.C2H4O/c1-4-7-8(9-5-2)10-6-3;1-3-6-4(2)5;1-2-3/h5-6,8H,2-4,7H2,1H3;3H,1H2,2H3;2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNFCYZWIQZWQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(OC=C)OC=C.CC(=O)OC=C.C=CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27360-07-2 | |

| Record name | Acetic acid ethenyl ester, polymer with 1,1-bis(ethenyloxy)butane and ethenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27360-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Acetic acid ethenyl ester, polymer with 1,1-bis(ethenyloxy)butane and ethenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27360-07-2 | |

| Record name | Acetic acid ethenyl ester, polymer with 1,1-bis(ethenyloxy)butane and ethenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid ethenyl ester, polymer with 1,1-bis(ethenyloxy)butane and ethenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。